![molecular formula C9H15N3O2S B12540048 N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide CAS No. 864684-88-8](/img/structure/B12540048.png)
N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a sulfonamide group and a dimethylaminoethyl side chain, which contributes to its reactivity and versatility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide typically involves the reaction of 2-pyridinesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually require cooling to maintain a controlled temperature and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen or sulfur atoms.
Complexation: The pyridine ring can form coordination complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkyl or N-acyl derivatives, while oxidation and reduction can produce sulfoxides, sulfones, or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl side chain can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can engage in π-π stacking or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaminoethyl Methacrylate: Similar in having a dimethylaminoethyl group, but differs in its methacrylate functionality.
N,N-Dimethylaminoethanol: Shares the dimethylaminoethyl group but lacks the pyridine and sulfonamide moieties.
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Contains a similar side chain but has an acridine core instead of a pyridine ring.
Uniqueness: N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and dimethylaminoethyl side chain. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
864684-88-8 |
|---|---|
Molekularformel |
C9H15N3O2S |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)8-7-11-15(13,14)9-5-3-4-6-10-9/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
FMUPBLNWIMKFTI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNS(=O)(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


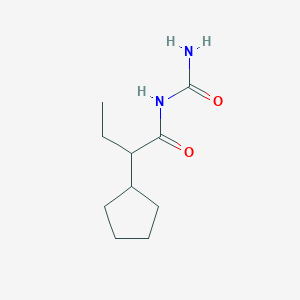

![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
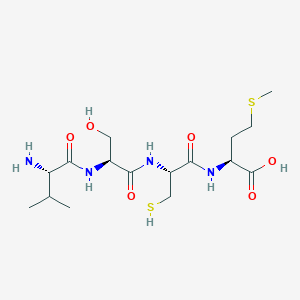
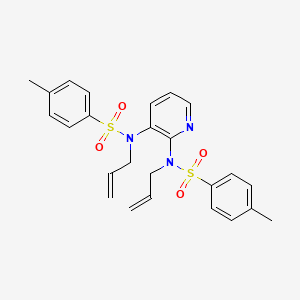
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
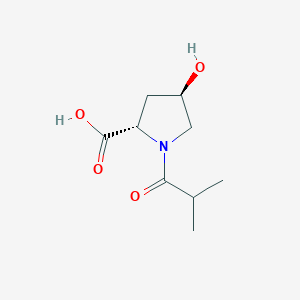
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
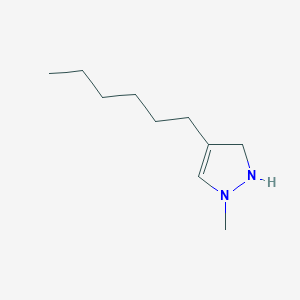
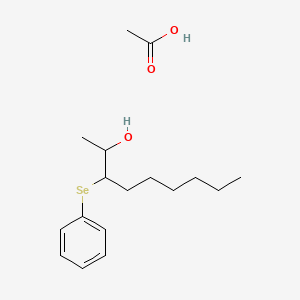
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)
